molecular formula C8H8N2O5 B3242920 3-Pyridinecarboxylic acid, 1,6-dihydro-1-methyl-5-nitro-6-oxo-, methyl ester CAS No. 153888-41-6

3-Pyridinecarboxylic acid, 1,6-dihydro-1-methyl-5-nitro-6-oxo-, methyl ester

Cat. No.: B3242920
CAS No.: 153888-41-6
M. Wt: 212.16 g/mol
InChI Key: VECUQHDZPCINQA-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 1,6-dihydro-1-methyl-5-nitro-6-oxo-, methyl ester is a chemical compound with the molecular formula C7H7NO3. It is also known by its systematic name, Nudifloric acid. This compound is a derivative of pyridinecarboxylic acid and features a nitro group, a methyl ester group, and a ketone group, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxylic acid, 1,6-dihydro-1-methyl-5-nitro-6-oxo-, methyl ester typically involves the nitration of 1,6-dihydro-1-methyl-6-oxo-3-pyridinecarboxylic acid followed by esterification. The nitration process introduces the nitro group at the 5-position of the pyridine ring. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarboxylic acid, 1,6-dihydro-1-methyl-5-nitro-6-oxo-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pyridinecarboxylic acid, 1,6-dihydro-1-methyl-5-nitro-6-oxo-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pyridinecarboxylic acid, 1,6-dihydro-1-methyl-5-nitro-6-oxo-, methyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pyridinecarboxylic acid, 1,6-dihydro-1-methyl-5-nitro-6-oxo-, methyl ester is unique due to the presence of the nitro group and the methyl ester group, which confer distinct chemical reactivity and biological activity compared to other pyridinecarboxylic acid derivatives .

Properties

IUPAC Name

methyl 1-methyl-5-nitro-6-oxopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O5/c1-9-4-5(8(12)15-2)3-6(7(9)11)10(13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VECUQHDZPCINQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401173759
Record name Methyl 1,6-dihydro-1-methyl-5-nitro-6-oxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153888-41-6
Record name Methyl 1,6-dihydro-1-methyl-5-nitro-6-oxo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153888-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,6-dihydro-1-methyl-5-nitro-6-oxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401173759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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